EEDi-5285

Description

Properties

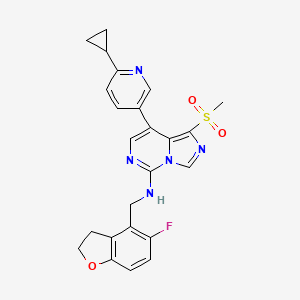

Molecular Formula |

C24H22FN5O3S |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

8-(6-cyclopropylpyridin-3-yl)-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-1-methylsulfonylimidazo[1,5-c]pyrimidin-5-amine |

InChI |

InChI=1S/C24H22FN5O3S/c1-34(31,32)23-22-17(15-4-6-20(26-10-15)14-2-3-14)11-27-24(30(22)13-29-23)28-12-18-16-8-9-33-21(16)7-5-19(18)25/h4-7,10-11,13-14H,2-3,8-9,12H2,1H3,(H,27,28) |

InChI Key |

BMLWIABJRSYZDK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C2C(=CN=C(N2C=N1)NCC3=C(C=CC4=C3CCO4)F)C5=CN=C(C=C5)C6CC6 |

Origin of Product |

United States |

Foundational & Exploratory

EEDi-5285: A Deep Dive into the Allosteric Inhibition of the PRC2 Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

EEDi-5285 has emerged as a highly potent and orally bioavailable small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex. Through a comprehensive review of biochemical and cellular data, this document elucidates how this compound allosterically inhibits PRC2's methyltransferase activity, leading to potent anti-tumor effects in preclinical models. This guide is intended to be a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Core Mechanism of Action: Allosteric Inhibition of PRC2

The PRC2 complex, a key epigenetic regulator, is composed of the core subunits EZH2, SUZ12, and EED. EZH2 is the catalytic subunit responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. The activity of EZH2 is allosterically enhanced by the binding of its product, trimethylated H3K27 (H3K27me3), to a specific aromatic cage within the EED subunit. This positive feedback loop is crucial for the propagation and maintenance of the repressive H3K27me3 mark.

This compound exerts its inhibitory effect by directly targeting the EED subunit. It acts as a competitive inhibitor of H3K27me3, binding to the same aromatic cage on EED.[1][2] By occupying this pocket, this compound prevents the binding of H3K27me3, thereby disrupting the allosteric activation of EZH2.[1][2] This leads to a significant reduction in PRC2's methyltransferase activity and a global decrease in H3K27me3 levels. The co-crystal structure of this compound in complex with EED (PDB ID: 6W7F) provides a detailed view of this interaction, revealing the precise molecular contacts that underpin its high-affinity binding.[2]

Quantitative Data Summary

The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key in vitro and in vivo data.

| Biochemical Assay | Parameter | Value | Reference |

| EED Binding Assay | IC50 | 0.2 nM | [2][3] |

| Cell-Based Assays | Cell Line | Assay Type | Parameter | Value | Reference |

| Pfeiffer (EZH2 mutant lymphoma) | Cell Growth Inhibition | IC50 | 20 pM | [2] | |

| KARPAS422 (EZH2 mutant lymphoma) | Cell Growth Inhibition | IC50 | 0.5 nM | [2][3] |

| In Vivo Xenograft Model | Cell Line | Dosing | Outcome | Reference |

| KARPAS422 | 50-100 mg/kg, oral, daily for 28 days | Complete and durable tumor regression | [4][5] |

Signaling Pathway and Experimental Workflows

Signaling Pathway of PRC2 and Inhibition by this compound

The following diagram illustrates the canonical PRC2 signaling pathway and the mechanism of inhibition by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

EEDi-5285: A Deep Dive into a Potent Allosteric Inhibitor of EED

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

EEDi-5285 is a highly potent and orally bioavailable small molecule that acts as an allosteric inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3][4][5] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator involved in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). By binding to the H3K27me3-binding pocket of EED, this compound disrupts the allosteric activation of PRC2, leading to a reduction in H3K27 trimethylation and subsequent reactivation of silenced tumor suppressor genes. This mechanism of action makes this compound a promising therapeutic agent for the treatment of various cancers, particularly those with mutations in the EZH2 subunit of PRC2.[4]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy. Detailed experimental protocols for key assays are also provided to enable researchers to further investigate this promising anti-cancer agent.

Mechanism of Action

The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, plays a critical role in maintaining cellular identity and differentiation. The catalytic activity of EZH2, the histone methyltransferase component, is allosterically enhanced by the binding of EED to H3K27me3. This compound functions by competitively binding to the aromatic cage of EED that normally recognizes the trimethylated lysine of H3K27. This binding event prevents the allosteric activation of EZH2, thereby inhibiting the methyltransferase activity of the PRC2 complex.

Quantitative Data

The potency and efficacy of this compound have been extensively characterized through various biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Target/Cell Line | IC50 | Reference |

| EED Binding Assay | Recombinant EED | 0.2 nM | [2][3][4][6] |

| Cell Growth Inhibition | Pfeiffer (EZH2 mutant lymphoma) | 20 pM | [2][3][4] |

| Cell Growth Inhibition | KARPAS-422 (EZH2 mutant lymphoma) | 0.5 nM | [2][3][4] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing Route | Reference |

| Cmax | 1.8 µM | 10 mg/kg, Oral | [3][6][7] |

| AUC | 6.0 h*µg/mL | 10 mg/kg, Oral | [3][6][7] |

| Oral Bioavailability (F) | 75% | 10 mg/kg | [3][7][8] |

| Terminal Half-life (T1/2) | ~2 hours | 10 mg/kg, Oral | [6][8] |

| Volume of Distribution (Vd) | 1.4 L/kg | 10 mg/kg, Oral | [6][7] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

EED-H3K27me3 AlphaScreen Competition Binding Assay

This assay is used to determine the binding affinity of inhibitors to the EED protein.

Protocol:

-

Compound Preparation: Serially dilute this compound in DMSO and then into the assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Reagent Preparation: Prepare a mixture of His-tagged recombinant human EED protein and biotinylated H3K27me3 peptide in the assay buffer.

-

Assay Plate: Add the compound dilutions and the EED/H3K27me3 peptide mixture to a 384-well low-volume microplate.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding equilibrium.

-

Detection: Add a mixture of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads to the wells. These beads will bind to the biotinylated peptide and His-tagged protein, respectively.

-

Signal Generation: Incubate the plate in the dark at room temperature for 60 minutes. If the EED and H3K27me3 peptide are in close proximity, the Donor and Acceptor beads will generate a chemiluminescent signal upon excitation.

-

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

-

Analysis: The signal will be inversely proportional to the amount of this compound bound to EED. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Viability Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed KARPAS-422 or Pfeiffer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

Viability Reagent: Add a cell viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.

-

Incubation: Incubate the plates according to the manufacturer's instructions to allow for cell lysis and signal generation.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated cells and calculate the IC50 value for cell growth inhibition.

In Vivo Xenograft Studies in Mice

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID) to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of KARPAS-422 cells (e.g., 5-10 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Prepare a formulation of this compound suitable for oral gavage (e.g., in 0.5% methylcellulose). Administer the drug or vehicle control to the respective groups daily at the desired dose (e.g., 50 mg/kg).

-

Efficacy Evaluation: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: The study may be concluded after a fixed duration of treatment or when tumors in the control group reach a predetermined size.

-

Data Analysis: Plot the mean tumor volume over time for each group to generate tumor growth curves. Statistical analysis can be performed to determine the significance of the anti-tumor effect. In vivo studies have shown that this compound can achieve complete and durable tumor regression in the KARPAS-422 xenograft model.[1][2][5]

Conclusion

This compound is a groundbreaking allosteric inhibitor of EED with exceptional potency and favorable pharmacokinetic properties. Its ability to effectively suppress the PRC2 pathway highlights the therapeutic potential of targeting EED in cancers with EZH2 mutations and other PRC2-dependent malignancies. The detailed data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and to develop the next generation of epigenetic cancer therapies.

References

- 1. rcsb.org [rcsb.org]

- 2. 6w7f - Structure of EED bound to inhibitor 5285 - Experimental details - Protein Data Bank Japan [pdbj.org]

- 3. Collection - this compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

EEDi-5285: A Technical Guide to its Role in H3K27me3 Modification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator, and its catalytic product, the trimethylation of histone H3 at lysine 27 (H3K27me3), is a hallmark of transcriptionally silent chromatin.[1][2] Dysregulation of PRC2 activity is implicated in numerous cancers, making it a key target for therapeutic intervention.[1][3][4] EEDi-5285 has emerged as an exceptionally potent and orally bioavailable small-molecule inhibitor of PRC2.[5][6][7] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function in modulating H3K27me3 levels.

The PRC2 Complex and H3K27me3

The core PRC2 complex consists of three main subunits: Enhancer of zeste homolog 2 (EZH2), Embryonic Ectoderm Development (EED), and Suppressor of zeste 12 (SUZ12).[8][9][10] EZH2 is the catalytic subunit that transfers a methyl group from its cofactor, S-adenosylmethionine (SAM), to H3K27.[4]

A key feature of PRC2 is its allosteric activation. The EED subunit contains an aromatic cage that recognizes and binds to the existing H3K27me3 mark.[3][11] This binding event induces a conformational change in EZH2, significantly enhancing its methyltransferase activity and leading to the propagation of the H3K27me3 repressive mark across adjacent nucleosomes.[1][10][12] This positive feedback loop is essential for establishing and maintaining silenced chromatin domains.[2][3]

This compound: Mechanism of Action

This compound functions as an allosteric inhibitor of the PRC2 complex. It was discovered through structure-based optimization and represents one of the most effective EED inhibitors reported to date.[1] Unlike EZH2 inhibitors that compete with the SAM cofactor, this compound directly targets the EED subunit.[4]

Specifically, this compound binds with high affinity to the aromatic cage of EED, the same pocket that recognizes H3K27me3.[1][11] By competitively occupying this site, this compound prevents the binding of H3K27me3, thereby disrupting the allosteric activation of EZH2.[3][12] This leads to a loss of PRC2 catalytic activity, a global reduction in H3K27me3 levels, and the reactivation of PRC2-target genes.[3][8] This mechanism is effective even against certain EZH2 mutations that confer resistance to SAM-competitive inhibitors.[11]

Caption: Mechanism of PRC2 inhibition by this compound.

Quantitative Data

This compound demonstrates exceptional potency in both biochemical and cellular assays. Its activity has been quantified across various studies, showing significant advantages over earlier generation EED inhibitors like EED226.[1][6]

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| Biochemical Binding | EED Protein | IC₅₀ | 0.2 nM | [5][6][7][8] |

| Cell Growth Inhibition | Pfeiffer Lymphoma | IC₅₀ | 20 pM | [5][6][7] |

| Cell Growth Inhibition | KARPAS-422 Lymphoma | IC₅₀ | 0.5 nM | [5][6][7] |

Note: Pfeiffer and KARPAS-422 cell lines both carry an EZH2 mutation.[6][7]

Table 2: Comparative Potency: this compound vs. EED226

| Comparison | Metric | Fold Difference | Reference |

| Binding to EED | Potency | ~100x more potent | [5][6] |

| KARPAS-422 Cell Growth Inhibition | Potency | >300x more potent | [5][6] |

Table 3: In Vivo Pharmacokinetics and Efficacy (Mouse Model)

| Parameter | Dosage | Value | Reference |

| Efficacy | 50 mg/kg (oral) | Complete tumor regression | [5][8] |

| Max Concentration | 10 mg/kg (oral) | Cₘₐₓ of 1.8 µM | [8][13] |

| Bioavailability | 10 mg/kg (oral) | F = 75% | [13] |

| Half-life | 10 mg/kg (oral) | T₁/₂ of ~2 h | [8] |

Experimental Protocols

Characterization of this compound involves a series of biochemical and cell-based assays to determine its binding affinity, cellular potency, and in vivo efficacy.

EED Binding Affinity Assay (AlphaScreen)

This assay quantifies the ability of a compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.

-

Principle: An Amplified Luminescent Proximity Homestead Assay (AlphaScreen) is used. Donor beads are coated with streptavidin to bind the biotinylated H3K27me3 peptide, and acceptor beads are conjugated to an antibody that binds the GST-tagged EED protein. When EED and the peptide interact, the beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.

-

Methodology:

-

Recombinant GST-EED protein is incubated with a biotinylated H3K27me3 peptide.

-

Serial dilutions of this compound (or DMSO control) are added to the mixture.

-

Streptavidin-coated donor beads and anti-GST acceptor beads are added.

-

The mixture is incubated in the dark to allow for bead-protein binding.

-

The plate is read using a plate reader with a 680 nm excitation and 615 nm emission filter.

-

The signal is normalized to positive (DMSO) and negative (no peptide) controls.

-

IC₅₀ values are calculated from the dose-response curve using non-linear regression.[6]

-

Cellular Growth Inhibition Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Principle: Cell viability is assessed after a multi-day incubation with the inhibitor. The WST-8 assay, which measures lactate dehydrogenase (LDH) activity, is a common method.

-

Methodology:

-

Human B cell lymphoma cells (e.g., KARPAS-422, Pfeiffer) are seeded in 96-well plates (2000–3000 cells/well).[6]

-

Cells are treated with serially diluted concentrations of this compound for 7 days.[6]

-

After the incubation period, a WST-8 reagent is added to each well.

-

Plates are incubated for 1–4 hours to allow for color development.

-

Absorbance is measured at 450 nm using a microplate reader.

-

Readings are normalized to DMSO-treated control cells.

-

IC₅₀ values are calculated by nonlinear regression analysis.[6]

-

In Vivo Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of orally administered this compound in an animal model.

-

Principle: Human tumor cells are implanted in immunocompromised mice. Once tumors are established, mice are treated with the compound, and tumor volume and body weight are monitored over time.

-

Methodology:

-

Tumor Implantation: 1x10⁷ KARPAS-422 cells in 50% Matrigel are injected subcutaneously into SCID mice.[6]

-

Treatment: When tumors reach a volume of ~100 mm³, mice are randomized into vehicle and treatment groups. This compound is administered daily via oral gavage at specified doses (e.g., 50 mg/kg).[8][13]

-

Monitoring: Tumor size and animal body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 28 days).[8][13]

-

Pharmacodynamics (PD): For PD studies, a single oral dose can be administered. At a set time point (e.g., 24 hours), tumor tissue is harvested to measure the levels of H3K27me3 via methods like Western blot or ELISA.[8][13]

-

Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between treated and vehicle groups.

-

Caption: Workflow for a xenograft model efficacy study.

Conclusion

This compound is a highly potent, selective, and orally active allosteric inhibitor of PRC2. By targeting the H3K27me3-binding pocket of EED, it effectively abrogates the catalytic activity of the complex, leading to a reduction in the repressive H3K27me3 mark and potent anti-proliferative effects in PRC2-dependent cancers.[1][6] The robust preclinical data, including complete tumor regression in xenograft models, establish this compound as a valuable chemical probe for studying PRC2 biology and a promising lead compound for the development of novel epigenetic therapies.[5][7][14]

References

- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRC2 - Wikipedia [en.wikipedia.org]

- 3. What are EED inhibitors and how do they work? [synapse.patsnap.com]

- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]

- 6. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 14. Structure-based discovery of a highly potent and orally active small-molecule inhibitor of embryonic ectoderm development (EED) capable of achieving complete tumor regression [morressier.com]

Structural Basis for High-Affinity Binding of EEDi-5285 to EED: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions underpinning the high binding affinity of EEDi-5285, a potent and orally active small-molecule inhibitor, to the Embryonic Ectoderm Development (EED) protein. EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation and is a key target in cancer therapy. Understanding the precise mechanism of this compound's interaction with EED is crucial for the development of next-generation epigenetic modulators.

Quantitative Analysis of this compound Binding and Activity

This compound demonstrates exceptional potency in binding to the EED protein and inhibiting the growth of cancer cell lines with EZH2 mutations. The following tables summarize the key quantitative data, comparing this compound to the earlier generation inhibitor, EED226.

| Compound | EED Binding IC50 (nM) |

| This compound | 0.2 [1][2][3][4][5] |

| EED226 | 17.6[1] |

Table 1: In vitro binding affinity of this compound and EED226 to the EED protein.

| Cell Line | This compound IC50 | EED226 IC50 (µM) |

| Pfeiffer (EZH2 mutant) | 20 pM[1][2][3][4] | Not explicitly stated |

| KARPAS422 (EZH2 mutant) | 0.5 nM[1][2][3][4] | 0.18[1] |

Table 2: Cell growth inhibition activity of this compound and EED226 in lymphoma cell lines.

The Structural Basis of High-Affinity Interaction

The high-resolution cocrystal structure of this compound in complex with EED (PDB ID: 6W7F) provides a detailed view of the molecular interactions responsible for its high binding affinity.[1][6]

A key structural feature of this compound is its 5-fluoro-2,3-dihydrobenzofuran group. This moiety perfectly occupies a deep pocket within the EED protein, effectively displacing all water molecules. This "hand-in-glove" fit maximizes van der Waals interactions. Furthermore, this group participates in a crucial cation–π interaction with the guanidinium group of Arginine 367 (Arg367) in EED. This interaction is more direct and optimized in the this compound-EED complex compared to that observed with EED226, contributing significantly to the enhanced binding affinity.

The following diagram illustrates the key interactions between this compound and the EED binding pocket.

Caption: Key interactions between this compound and the EED binding pocket.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

EED-H3K27me3 Competition Binding Assay (AlphaScreen)

This assay was employed to determine the in vitro binding affinity of this compound to the EED protein.

References

- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

EEDi-5285: A Technical Guide to Target Validation in EZH2 Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation of EEDi-5285, a potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, in the context of cancers harboring Enhancer of Zeste Homolog 2 (EZH2) mutations. This document details the preclinical data supporting its mechanism of action, efficacy, and the experimental protocols utilized in its validation.

Introduction: The Rationale for Targeting EED in EZH2 Mutant Cancers

The Polycomb Repressive Complex 2 (PRC2) plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[1] The core components of the PRC2 complex are EZH2, the catalytic subunit, SUZ12, and EED.[1] Activating mutations in EZH2 are frequently observed in various malignancies, particularly in germinal center B-cell-like diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. These mutations lead to hyper-trimethylation of H3K27 (H3K27me3) and subsequent silencing of tumor suppressor genes, driving oncogenesis.

While direct inhibition of EZH2 has shown therapeutic promise, targeting other essential components of the PRC2 complex offers an alternative and potentially more effective strategy. EED is a crucial structural component of PRC2 that recognizes and binds to H3K27me3, a process that allosterically activates the methyltransferase activity of EZH2. By inhibiting the EED-H3K27me3 interaction, the catalytic activity of the entire PRC2 complex can be disrupted, leading to a reduction in H3K27me3 levels and reactivation of silenced tumor suppressor genes. This compound is a novel, highly potent small-molecule inhibitor designed to bind to the H3K27me3-binding pocket of EED.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| EED Protein Binding IC50 | 0.2 nM | Biochemical Assay | [1] |

| Cell Line | EZH2 Mutation | Cell Growth Inhibition IC50 | Reference |

| Pfeiffer | Y641F | 20 pM | [1] |

| KARPAS-422 | Y641N | 0.5 nM | [1] |

Table 1: In Vitro Potency of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of EED binding or cell growth.

| Parameter | Value | Model | Dosing | Reference |

| Tumor Growth Inhibition | Complete and durable tumor regression | KARPAS-422 Xenograft | 50 mg/kg, oral, daily | [2] |

| H3K27me3 Reduction | Significant reduction at 24h | KARPAS-422 Tumor Tissue | Single 100 mg/kg oral dose | [3] |

| Pharmacokinetic Parameter | Value (at 10 mg/kg oral) | Species | Reference | |

| Cmax | 1.8 µM | Mouse | [3] | |

| AUC | 6.0 h·µg/mL | Mouse | [3] | |

| Oral Bioavailability (F) | 75% | Mouse | [3] | |

| Volume of Distribution (Vd) | 1.4 L/kg | Mouse | [3] | |

| Terminal Half-life (T1/2) | ~2 h | Mouse | [3] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound.

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the PRC2 signaling pathway and the proposed mechanism of action for this compound.

Caption: The PRC2 complex mediates gene silencing through H3K27 trimethylation.

Caption: this compound inhibits the EED-H3K27me3 interaction, leading to gene activation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

-

Cell Culture: Pfeiffer and KARPAS-422 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

-

Compound Treatment: this compound is serially diluted and added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: Plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response curves using GraphPad Prism software.

Western Blot for H3K27me3

This protocol is used to assess the effect of this compound on the levels of H3K27me3.

-

Cell Lysis: Cells are treated with this compound or vehicle for the desired time, then harvested and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against H3K27me3 (e.g., Cell Signaling Technology, #9733) and total Histone H3 (as a loading control).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

Analysis: Band intensities are quantified using ImageJ or similar software.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model: Female severe combined immunodeficient (SCID) mice (6-8 weeks old) are used.

-

Cell Implantation: 1 x 10^7 KARPAS-422 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured twice weekly with calipers using the formula: (Length x Width^2)/2.

-

Treatment: When tumors reach an average volume of 150-200 mm^3, mice are randomized into treatment and control groups. This compound is administered orally by gavage at the specified dose and schedule (e.g., 50 mg/kg, daily). The control group receives the vehicle.

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as western blotting for H3K27me3.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the target validation of this compound.

Caption: A streamlined workflow for the preclinical validation of this compound.

Conclusion

The data presented in this technical guide provide a strong validation for EED as a therapeutic target in EZH2 mutant cancers. This compound demonstrates exceptional potency in inhibiting the PRC2 complex, leading to profound anti-proliferative effects in EZH2 mutant cancer cells and robust tumor regression in preclinical models. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of epigenetic drug discovery and development. Further clinical investigation of this compound and other EED inhibitors is warranted to fully elucidate their therapeutic potential.

References

EEDi-5285: A Comprehensive Technical Guide on Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

EEDi-5285 is an exceptionally potent, efficacious, and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By targeting EED, this compound disrupts the allosteric activation of PRC2, leading to the inhibition of histone H3 lysine 27 (H3K27) methylation, a key epigenetic modification implicated in various cancers.[3] Preclinical studies have demonstrated that this compound exhibits excellent pharmacokinetic properties and significant antitumor activity in xenograft models of lymphoma.[2][4] This technical guide provides an in-depth overview of the pharmacokinetics, oral bioavailability, and relevant experimental methodologies for this compound.

Mechanism of Action: Targeting the PRC2 Complex

The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of H3K27 (H3K27me3), a mark associated with transcriptional repression.[3] The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED. EED is essential for the allosteric activation of EZH2's methyltransferase activity upon binding to H3K27me3.[3] This positive feedback loop propagates the repressive H3K27me3 mark.

This compound acts as a potent inhibitor by binding to the H3K27me3-binding pocket of EED with high affinity.[1] This competitive inhibition prevents the binding of H3K27me3, thereby disrupting the allosteric activation of EZH2 and leading to a global reduction in H3K27me3 levels. This, in turn, reactivates the expression of tumor suppressor genes that are silenced in certain cancers.

Pharmacokinetic Profile

Pharmacokinetic studies in preclinical models, specifically in mice, have demonstrated that this compound possesses favorable drug-like properties, including high oral bioavailability and significant exposure. These characteristics are crucial for its development as an oral therapeutic agent.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in mice following a single oral administration.

| Parameter | Value | Species | Dosage | Reference |

| Cmax | 1.8 µM | Mouse | 10 mg/kg | [3][5][6] |

| AUC | 6.0 h*µg/mL | Mouse | 10 mg/kg | [3][5][6] |

| Oral Bioavailability (F) | 75% | Mouse | 10 mg/kg | [3][5] |

| Volume of Distribution (Vd) | 1.4 - 1.6 L/kg | Mouse | 10 mg/kg | [5] |

| Terminal Half-life (T1/2) | ~2 hours | Mouse | 10 mg/kg | [5][6] |

In Vivo Efficacy

The excellent pharmacokinetic profile of this compound translates to potent antitumor activity in vivo. In a KARPAS422 lymphoma xenograft model in SCID mice, daily oral administration of this compound resulted in complete and durable tumor regression.[3][4][5]

-

Dosage Regimen: 50-100 mg/kg, administered daily via oral gavage for 28 days.[3][5]

-

Outcome: Complete tumor regression was achieved at these doses.[7]

-

Pharmacodynamic Effect: A single oral dose of 100 mg/kg was sufficient to reduce H3K27me3 levels in tumor tissue at 24 hours post-administration.[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the pharmacokinetics and efficacy of this compound.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic parameters of this compound following oral administration in mice.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Male SCID mice (6-8 weeks old)

-

Gavage needles

-

Microcentrifuge tubes

-

Heparin (or other anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Dosing: this compound is formulated in the appropriate vehicle and administered to mice via oral gavage at the desired dose (e.g., 10 mg/kg).

-

Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, blood samples are collected from the submandibular vein into tubes containing an anticoagulant.

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, and oral bioavailability.

KARPAS422 Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

-

KARPAS422 lymphoma cells

-

SCID mice

-

Matrigel (optional, to aid tumor cell implantation)

-

This compound

-

Vehicle for oral administration

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: KARPAS422 cells are cultured under standard conditions.

-

Tumor Implantation: A suspension of KARPAS422 cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of each SCID mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Treatment: this compound is administered orally to the treatment group at the specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the end of the treatment period. Tumor growth inhibition is calculated.

Conclusion

This compound is a highly potent and orally bioavailable EED inhibitor with a promising preclinical profile. Its excellent pharmacokinetics, characterized by high oral bioavailability and sufficient plasma exposure, contribute to its robust in vivo antitumor efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel EED inhibitors for cancer therapy.

References

- 1. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bcm.edu [bcm.edu]

- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

EEDi-5285: A Technical Guide to a Potent EED Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of EEDi-5285, a highly potent and orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. This compound represents a promising therapeutic agent for cancers dependent on the Polycomb Repressive Complex 2 (PRC2) pathway. This document details the quantitative pharmacological data, experimental methodologies, and key signaling pathways associated with this compound, serving as a resource for researchers in oncology and drug development.

Introduction

The Polycomb Repressive Complex 2 (PRC2) is an epigenetic regulator crucial for maintaining cell identity and is frequently dysregulated in various human cancers.[1] The core components of the PRC2 complex include the catalytic subunit EZH2, SUZ12, and EED.[1][2] EED plays a critical allosteric role by binding to trimethylated histone H3 on lysine 27 (H3K27me3), which in turn stimulates the methyltransferase activity of EZH2.[2] This positive feedback loop is essential for the propagation and maintenance of the repressive H3K27me3 mark. Inhibition of EED offers a novel therapeutic strategy to disrupt PRC2 activity.[2] this compound has emerged as an exceptionally potent and efficacious EED inhibitor with significant anti-cancer activity.[2][3][4]

Mechanism of Action

This compound functions as an allosteric inhibitor of the PRC2 complex. It binds with high affinity to the H3K27me3 binding pocket of EED.[2] This binding event prevents the interaction of EED with H3K27me3, thereby disrupting the allosteric activation of EZH2's methyltransferase activity. The ultimate consequence is a reduction in global H3K27me3 levels, leading to the derepression of PRC2 target genes and subsequent anti-proliferative effects in cancer cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency

| Parameter | Cell Line | Value | Reference |

| EED Binding IC50 | - | 0.2 nM | [1][2][3][4][5][6] |

| Cell Growth Inhibition IC50 | Pfeiffer (EZH2 mutant) | 20 pM | [1][2][3][5][6] |

| Cell Growth Inhibition IC50 | KARPAS422 (EZH2 mutant) | 0.5 nM | [1][2][3][5][6] |

IC50: Half maximal inhibitory concentration

Table 2: In Vivo Pharmacokinetics (Mouse)

| Parameter | Dose (Oral) | Value | Reference |

| Cmax | 10 mg/kg | 1.8 µM | [1][5][6] |

| AUC | 10 mg/kg | 6.0 h·µg/mL | [1][5][6] |

| T1/2 (terminal half-life) | 10 mg/kg | ~2 hours | [1][6] |

| F (Oral Bioavailability) | 10 mg/kg | 75% | [5][6] |

| Vss (Volume of Distribution) | - | 1.4 L/kg | [1][6] |

Cmax: Maximum plasma concentration; AUC: Area under the curve; T1/2: Half-life; F: Bioavailability; Vss: Volume of distribution at steady state.

Table 3: In Vivo Efficacy (KARPAS422 Xenograft Model)

| Dose (Oral Gavage) | Dosing Schedule | Outcome | Reference |

| 50-100 mg/kg | Daily for 28 days | Complete and durable tumor regression | [1][5][6] |

| 100 mg/kg | Single dose | Reduction of H3K27me3 in tumor tissue at 24h | [1][5][6] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

EED Binding Assay (AlphaScreen)

This assay quantifies the binding affinity of this compound to the EED protein.

-

Principle: A competitive binding assay using AlphaScreen technology.

-

Reagents: Biotinylated H3K27me3 peptide, GST-tagged EED protein, streptavidin-coated donor beads, and anti-GST-coated acceptor beads.

-

Procedure:

-

Incubate GST-EED with varying concentrations of this compound.

-

Add biotinylated H3K27me3 peptide.

-

Add streptavidin-donor and anti-GST-acceptor beads.

-

Incubate in the dark.

-

Read the AlphaScreen signal. A decrease in signal indicates displacement of the H3K27me3 peptide and binding of the inhibitor.

-

Calculate IC50 values using a dose-response curve.[2]

-

Cell Growth Inhibition Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

-

Cell Lines: Pfeiffer and KARPAS422 human B cell lymphoma lines.[2]

-

Culture Conditions: RPMI-1640 medium supplemented with 10% FBS, cultured at 37°C in a 5% CO2 humidified incubator.[2]

-

Procedure:

-

Seed cells in 96-well plates at a density of 2000–3000 cells/well.

-

Treat cells with serially diluted concentrations of this compound.

-

Incubate for 7 days.

-

Assess cell viability using a lactate dehydrogenase-based WST-8 assay.

-

Measure absorbance at 450 nm.

-

Normalize readings to DMSO-treated control cells and calculate IC50 values using non-linear regression.[2]

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy and pharmacodynamics of this compound in a living organism.

-

Animal Model: Severe combined immunodeficient (SCID) mice.[2]

-

Tumor Implantation: Subcutaneous injection of 1 x 10^7 KARPAS422 cells in 50% Matrigel.[2]

-

Treatment:

-

Efficacy Assessment: Tumor volume and mouse body weight are measured regularly.

-

Pharmacodynamic (PD) Assessment: For PD studies, a single 100 mg/kg oral dose is administered. Tumors are harvested at specific time points (e.g., 24 hours) to measure the levels of H3K27me3.[5][6]

Cocrystal Structure Determination

This experiment provides the structural basis for the high-affinity interaction between this compound and the EED protein.

-

Method: X-ray crystallography.

-

Procedure:

-

Purify the EED protein.

-

Co-crystallize the EED protein with this compound.

-

Collect X-ray diffraction data.

-

Solve and refine the crystal structure.

-

-

Outcome: The high-resolution cocrystal structure of the this compound-EED complex was determined (PDB ID: 6W7F), revealing that the 5-fluoro-2,3-dihydrobenzofuran group of this compound fills a deep pocket in EED and engages in cation–π interactions with Arg367.[2]

Conclusion

This compound is a highly potent, orally bioavailable EED inhibitor with a well-defined mechanism of action. Preclinical data demonstrate its exceptional in vitro and in vivo anti-cancer activity in EZH2-mutant lymphoma models. The detailed pharmacological profile and experimental methodologies provided in this guide underscore the potential of this compound as a promising candidate for further clinical development in the treatment of PRC2-dependent malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

EEDi-5285: A Technical Guide to its Mechanism and Impact on PRC2-Dependent Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

EEDi-5285 is an exceptionally potent, orally active small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED).[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its profound effects on PRC2-dependent gene silencing, and detailed methodologies for key experimental assessments. The dysregulation of PRC2 activity is implicated in various cancers, making targeted inhibition of this complex a promising therapeutic strategy.[1] this compound represents a significant advancement in this area, demonstrating remarkable potency and in vivo efficacy.[2]

Mechanism of Action: Allosteric Inhibition of PRC2

The PRC2 complex is a key epigenetic regulator responsible for catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), a hallmark of transcriptionally silenced chromatin.[4] The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED.[1] The EED subunit plays a crucial allosteric role by binding to the H3K27me3 mark, which in turn stimulates the methyltransferase activity of EZH2, propagating the silencing signal.

This compound functions as an allosteric inhibitor by binding directly to the H3K27me3-binding pocket of EED. This competitive binding prevents the interaction of EED with H3K27me3, thereby disrupting the allosteric activation of EZH2 and leading to a global reduction in H3K27me3 levels.[1] This ultimately results in the reactivation of PRC2-target genes that are critical for tumor suppression.

Quantitative Data Summary

This compound has demonstrated exceptional potency in biochemical and cellular assays, as well as favorable pharmacokinetic properties and significant in vivo anti-tumor activity.

| Parameter | Value | Cell Line/System | Reference |

| Biochemical Potency | |||

| EED Binding IC50 | 0.2 nM | Biochemical Assay | [2] |

| Cellular Potency | |||

| Cell Growth Inhibition IC50 | 20 pM | Pfeiffer (EZH2 mutant lymphoma) | [2] |

| Cell Growth Inhibition IC50 | 0.5 nM | KARPAS422 (EZH2 mutant lymphoma) | [2] |

| Pharmacokinetics (in mice) | |||

| Cmax (10 mg/kg, oral) | 1.8 µM | In vivo | [1] |

| AUC (10 mg/kg, oral) | 6.0 h*µg/mL | In vivo | [1] |

| Oral Bioavailability (F) | 75% | In vivo | [3] |

| Terminal Half-life (T1/2) | ~2 hours | In vivo | [1] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | Complete and durable tumor regression | KARPAS422 xenograft model (50-100 mg/kg/day, oral) | [1][3] |

| H3K27me3 Reduction | Effective reduction at 24h | KARPAS422 tumor tissue (100 mg/kg, single oral dose) | [1][3] |

Table 1: Summary of Quantitative Data for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

This compound Binding Assay (AlphaScreen)

This assay quantifies the ability of this compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.

Materials:

-

His-tagged EED (1-441aa) protein

-

Biotinylated H3K27me3 peptide (19-33aa)

-

This compound

-

Assay Buffer: 25 mM HEPES, pH 8.0, 50 mM NaCl, 0.5% BSA, 0.02% Tween-20

-

AlphaScreen Streptavidin Donor Beads and Nickel Chelate Acceptor Beads

-

384-well ProxiPlates

Procedure:

-

Prepare a 3-fold serial dilution of this compound in DMSO.

-

Further dilute the compounds in assay buffer.

-

Add 5 µL of the diluted compound to the wells of a 384-well plate.

-

Add 10 µL of a solution containing 30 nM His-tagged EED protein and 37.5 nM biotinylated H3K27me3 peptide to each well.

-

Incubate the mixture at room temperature for 30 minutes.

-

Prepare a suspension of AlphaScreen beads in assay buffer and add to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-compatible reader.

Cell Viability Assay

This protocol is for determining the IC50 values of this compound in lymphoma cell lines.

Materials:

-

Pfeiffer and KARPAS422 lymphoma cell lines

-

RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well opaque-walled plates

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound to the cells and incubate for 5 days.

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using non-linear regression analysis.

KARPAS422 Xenograft Model

This protocol outlines the in vivo assessment of this compound's anti-tumor efficacy.

Materials:

-

KARPAS422 cells

-

Severe Combined Immunodeficient (SCID) mice

-

Matrigel

-

This compound

-

Dosing vehicle (e.g., 0.5% methylcellulose in water)

-

Calipers

Procedure:

-

Harvest KARPAS422 cells and resuspend in a 1:1 mixture of media and Matrigel.

-

Subcutaneously inject 10 million cells into the flank of each SCID mouse.

-

Monitor tumor growth. When tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and control groups.

-

Prepare the dosing solution of this compound in the vehicle.

-

Administer this compound (50-100 mg/kg) or vehicle daily via oral gavage for 28 days.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After the treatment period, continue to monitor the mice for tumor regrowth.

Western Blot for H3K27me3

This protocol is for quantifying the reduction of H3K27me3 levels in tumor tissue.

Materials:

-

Tumor tissue from the xenograft study

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Homogenize tumor tissue in RIPA buffer and extract total protein.

-

Quantify protein concentration using a BCA assay.

-

Denature protein samples and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with the primary antibody for H3K27me3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.

-

Quantify band intensities using densitometry software.

Conclusion

This compound is a highly potent and orally bioavailable inhibitor of EED that effectively disrupts PRC2-dependent gene silencing. Its ability to induce complete and durable tumor regression in preclinical models highlights its significant therapeutic potential for the treatment of cancers driven by PRC2 dysregulation. The detailed protocols provided herein offer a guide for the further investigation and development of this and other next-generation epigenetic modulators.

References

- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Collection - this compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

An In-Depth Technical Guide to the Cellular Targets of EEDi-5285

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small-molecule inhibitor EEDi-5285, focusing on its cellular targets, mechanism of action, and the experimental framework used for its characterization. This compound is an exceptionally potent, orally active inhibitor of the Polycomb Repressive Complex 2 (PRC2), representing a significant advancement in epigenetic cancer therapy.

The Primary Cellular Target: Embryonic Ectoderm Development (EED)

The direct cellular target of this compound is the Embryonic Ectoderm Development (EED) protein.[1][2][3] EED is a core, non-catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), an essential epigenetic modulator.[1][3] The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is responsible for catalyzing the trimethylation of Histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][4]

EED's critical function is to allosterically activate the catalytic subunit, EZH2. It achieves this by binding to existing H3K27me3 marks on chromatin, which induces a conformational change in EZH2 that enhances its methyltransferase activity.[1][5] This positive feedback loop is crucial for maintaining repressive chromatin domains.

This compound functions as an allosteric inhibitor by binding directly to the H3K27me3-binding pocket of EED.[5][6] This competitive binding prevents EED from engaging with H3K27me3, thereby blocking the allosteric activation of EZH2 and leading to a global reduction in H3K27me3 levels.[3][6] This mechanism is particularly effective in cancers with gain-of-function mutations in EZH2, such as certain lymphomas.[1][7]

Quantitative Data Presentation

The potency and efficacy of this compound have been quantified through biochemical and cell-based assays.

Table 1: In Vitro Activity of this compound Compared to EED226

| Compound | Target Binding (EED) IC₅₀ | Cell Growth Inhibition IC₅₀ (Pfeiffer) | Cell Growth Inhibition IC₅₀ (KARPAS422) |

|---|---|---|---|

| This compound | 0.2 nM[1][7][8] | 20 pM[1][7][8] | 0.5 nM[1][7][8] |

| EED226 | 17.6 nM[1] | Not Reported | 180 nM[1] |

This compound is approximately 100 times more potent in binding to EED and over 300 times more potent in inhibiting KARPAS422 cell growth than the earlier-generation inhibitor EED226.[1][7][8]

Table 2: In Vivo Efficacy in KARPAS422 Xenograft Model

| Treatment Group | Dose & Schedule | Outcome |

|---|---|---|

| This compound | 50-100 mg/kg, Oral, Daily | Complete and durable tumor regression[2][8][9] |

A single 100 mg/kg oral dose was shown to effectively reduce H3K27me3 levels in tumor tissue after 24 hours.[2][9]

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value (at 10 mg/kg oral dose) |

|---|---|

| Cₘₐₓ (Max. Plasma Concentration) | 1.8 µM[2][9] |

| AUC (Area Under the Curve) | 6.0 h·µg/mL[2][9] |

| F (Oral Bioavailability) | 75%[2][9] |

| Vd (Volume of Distribution) | 1.4 L/kg[2][9] |

| T½ (Terminal Half-life) | ~2 hours[2][9] |

Experimental Protocols

The characterization of this compound involved several key experimental procedures.

Protocol 1: EED Binding Assay (AlphaScreen) This assay quantifies the ability of a compound to disrupt the interaction between EED and an H3K27me3 peptide.

-

Reagents : Recombinant EED protein, biotinylated H3K27me3 peptide, Streptavidin-coated Donor beads, and anti-EED antibody-conjugated Acceptor beads.

-

Procedure :

-

Incubate EED protein with a serial dilution of this compound.

-

Add the biotinylated H3K27me3 peptide to the mixture.

-

Add Donor and Acceptor beads and incubate in the dark.

-

-

Detection : In the absence of an inhibitor, the EED-peptide interaction brings the Donor and Acceptor beads into proximity, generating a chemiluminescent signal at 520-620 nm upon excitation at 680 nm.

-

Data Analysis : Signals are normalized to positive (DMSO) and negative (no EED) controls. The resulting data are fitted to a dose-response curve using nonlinear regression to determine the IC₅₀ value.[1]

Protocol 2: Cell Growth Inhibition Assay This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Cell Lines : KARPAS422 and Pfeiffer human B-cell lymphoma lines.[1]

-

Procedure :

-

Seed cells in 96-well plates at a density of 2,000–3,000 cells per well.

-

Treat cells with serially diluted concentrations of this compound or DMSO vehicle control.

-

Incubate the plates for 7 days at 37°C in a 5% CO₂ atmosphere.[1]

-

-

Evaluation : Cell viability is assessed using a lactate dehydrogenase-based WST-8 assay. The absorbance is measured at 450 nm.[1]

-

Data Analysis : Readings are normalized to the DMSO-treated control cells. IC₅₀ values are calculated using nonlinear regression analysis (e.g., GraphPad Prism).[1]

Protocol 3: Animal Xenograft Studies This protocol evaluates the anti-tumor efficacy of this compound in a living model.

-

Animal Model : Severe combined immune-deficient (SCID) mice.[1]

-

Tumor Implantation :

-

Inject 1 x 10⁷ KARPAS422 cells suspended in 50% Matrigel subcutaneously into the dorsal side of each mouse.[1]

-

Allow tumors to grow to an average volume of approximately 100 mm³.

-

-

Treatment :

-

Randomize mice into treatment (this compound) and vehicle control groups.

-

Administer the compound orally at the specified dose (e.g., 50 mg/kg) daily for the duration of the study (e.g., 28 days).[9]

-

-

Monitoring : Monitor tumor volume and animal body weight regularly throughout the experiment.

Structural Basis for High-Affinity Binding

The potent inhibition by this compound is rooted in its precise structural interaction with the EED protein, as revealed by co-crystal structures (PDB ID: 6W7F).[1][6] The analysis shows that the 5-fluoro-2,3-dihydrobenzofuran group of this compound fits perfectly into a deep hydrophobic pocket within EED, displacing all water molecules.[1] Furthermore, the molecule engages in strong cation-π interactions with the guanidinium group of a key arginine residue (Arg367) in the binding pocket.[1] This high-affinity binding underpins its low nanomolar potency.

Conclusion

This compound is a highly potent and selective inhibitor whose primary cellular target is the EED subunit of the PRC2 complex. By competitively binding to the H3K27me3 pocket, it disrupts the allosteric activation of EZH2, leading to a reduction in histone methylation and potent anti-tumor activity in preclinical models of EZH2-mutant lymphoma. The comprehensive characterization of its binding affinity, cellular effects, in vivo efficacy, and structural interactions provides a robust foundation for its continued development as a targeted therapy for PRC2-dependent cancers.

References

- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

EEDi-5285: A Technical Guide to its Impact on Stem Cell Maintenance Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

EEDi-5285 is a highly potent and orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex plays a critical role in epigenetic regulation, primarily through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. This epigenetic modification is fundamental in controlling gene expression programs that govern cell fate decisions, including stem cell self-renewal and differentiation. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on stem cell maintenance pathways, and detailed experimental protocols for its evaluation.

Introduction: The PRC2 Complex and its Role in Stem Cell Biology

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining cellular identity and modulating developmental processes. The core components of the PRC2 complex are Enhancer of zeste homolog 2 (EZH2), Suppressor of zeste 12 (SUZ12), and Embryonic Ectoderm Development (EED). EZH2 is the catalytic subunit responsible for mono-, di-, and trimethylation of H3K27. EED is a crucial scaffolding protein that binds to H3K27me3, an interaction that allosterically activates EZH2 and is necessary for the propagation and maintenance of the repressive H3K27me3 mark across the genome.

In the context of stem cell biology, the PRC2 complex is a master regulator of pluripotency and differentiation. By silencing genes that promote differentiation, PRC2 helps maintain the self-renewing state of embryonic stem cells (ESCs). Conversely, during differentiation, the dynamic regulation of PRC2 activity and the removal of H3K27me3 marks from specific gene promoters are required to allow for the expression of lineage-specific genes. Dysregulation of PRC2 activity is implicated in various developmental disorders and is a hallmark of numerous cancers.

This compound: A Potent Allosteric Inhibitor of the PRC2 Complex

This compound is a next-generation EED inhibitor designed to bind with high affinity to the H3K27me3-binding pocket of EED. By occupying this pocket, this compound prevents the interaction of EED with H3K27me3, thereby disrupting the allosteric activation of EZH2. This leads to a global reduction in H3K27me3 levels, resulting in the de-repression of PRC2 target genes. This mechanism of action makes this compound a powerful tool to probe the function of the PRC2 complex and a potential therapeutic agent for diseases driven by PRC2 dysregulation.

Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound in inhibiting the PRC2 complex.

Quantitative Data on this compound Activity

This compound has demonstrated exceptional potency in biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| EED Binding IC50 | 0.2 nM | [1] |

| Pfeiffer Cell Growth IC50 | 20 pM | [1] |

| KARPAS422 Cell Growth IC50 | 0.5 nM | [1] |

Table 2: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model

| Dosage | Outcome | Reference |

| 50-100 mg/kg/day (oral) | Complete and durable tumor regression | [2] |

Impact of this compound on Stem Cell Maintenance Pathways

The inhibition of the EED-H3K27me3 interaction by this compound has profound implications for stem cell maintenance and differentiation. By reducing global H3K27me3 levels, this compound can induce the expression of previously silenced genes, thereby altering the cellular state.

In the context of pluripotent stem cells, the PRC2 complex is essential for repressing lineage-specific differentiation genes, thus maintaining the pluripotent state. Inhibition of EED by compounds like this compound would be expected to lead to the upregulation of these differentiation-promoting genes, thereby pushing the stem cells towards differentiation. The specific lineage commitment may depend on the cellular context and the presence of other signaling cues.

Conversely, in certain cancer stem cell populations, the PRC2 complex is often overactive, contributing to the maintenance of a stem-like, undifferentiated state and driving tumorigenesis. In such cases, this compound can force these cancer stem cells to differentiate, thereby reducing their self-renewal capacity and tumorigenic potential.

The following diagram illustrates the proposed impact of this compound on stem cell fate.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Growth Inhibition Assay

This protocol is adapted from Rej et al., J Med Chem. 2020.[3]

-

Cell Culture:

-

Culture human B-cell lymphoma cell lines (e.g., KARPAS422, Pfeiffer) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed cells in 96-well plates at a density of 2,000-3,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plates for 7 days at 37°C.

-

-

Cell Viability Measurement:

-

Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a WST-8 assay.

-

Follow the manufacturer's instructions for the chosen assay.

-

Measure luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

KARPAS422 Xenograft Model

This protocol is adapted from Rej et al., J Med Chem. 2020.[3][4]

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Tumor Cell Implantation:

-

Harvest KARPAS422 cells during their logarithmic growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.

-

Subcutaneously inject 5-10 x 106 cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water).

-

Administer this compound or vehicle to the respective groups daily at the desired dose (e.g., 50 mg/kg).

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

Continue treatment for the specified duration (e.g., 21-28 days).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Tumor tissue can be processed for further analysis, such as Western blotting to assess H3K27me3 levels or immunohistochemistry.

-

Western Blot for H3K27me3 Levels

-

Sample Preparation:

-

Extract histones from treated and control cells or tumor tissues.

-

Use a commercial histone extraction kit or a standard acid extraction protocol.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Cell Signaling Technology, #9733) overnight at 4°C.

-

Use an antibody against total Histone H3 as a loading control.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the H3K27me3 signal to the total Histone H3 signal.

-

Visualization of Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for evaluating this compound.

Conclusion

This compound is an exceptionally potent and specific inhibitor of the EED subunit of the PRC2 complex. Its ability to disrupt the allosteric activation of EZH2 and subsequently reduce H3K27me3 levels makes it a valuable chemical probe for studying the role of PRC2 in normal physiology and disease. The profound impact of PRC2 on stem cell biology suggests that this compound holds significant potential for modulating stem cell fate, with therapeutic implications for both regenerative medicine and oncology. The detailed protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other EED inhibitors on stem cell maintenance and differentiation pathways.

References

- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: EEDi-5285 Treatment in KARPAS422 Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

EEDi-5285 is a potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] The PRC2 complex, through the catalytic activity of its EZH2 subunit, is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression.[1] In certain cancers, such as EZH2-mutant lymphomas like the KARPAS422 cell line, the dysregulation of PRC2 activity is a critical driver of oncogenesis. This compound allosterically inhibits the PRC2 complex by binding to EED, leading to a reduction in H3K27me3 levels, derepression of tumor suppressor genes, and subsequent cancer cell death.[1][2] Preclinical studies have demonstrated that this compound induces complete and lasting tumor regression in the KARPAS422 xenograft model, highlighting its therapeutic potential.[1][2][5]

These application notes provide a comprehensive overview of the treatment protocol for the KARPAS422 xenograft model with this compound, including detailed experimental procedures and quantitative data.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and pharmacokinetic properties of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| EED Binding IC₅₀ | - | 0.2 nM | [1][2] |

| Cell Growth Inhibition IC₅₀ | KARPAS422 | 0.5 nM | [1][2][4] |

| In Vivo Dosage for Complete Tumor Regression | KARPAS422 Xenograft | 50-100 mg/kg/day (oral) | [3][5] |

| Treatment Duration | KARPAS422 Xenograft | 28 days | [3][6] |

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, oral administration)

| Parameter | Value | Unit | Reference |

| Cₘₐₓ | 1.8 | µM | [3] |

| AUC | 6.0 | h·µg/mL | [3] |

| T₁/₂ (terminal half-life) | ~2 | hours | [3] |

| Oral Bioavailability (F) | 75 | % | [4] |